2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Physicochemical property optimization hERG liability reduction Fragment-based drug discovery

2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (CAS 2023945-29-9) is a fluorinated heterocyclic building block with the molecular formula C10H14FN3 and a molecular weight of 195.24 g/mol. The compound features a pyridin-3-amine core substituted at the 2-position with a 3-fluoropiperidine ring, a motif distinct from its 4-fluoro positional isomer.

Molecular Formula C10H14FN3
Molecular Weight 195.24 g/mol
CAS No. 2023945-29-9
Cat. No. B1478706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropiperidin-1-yl)pyridin-3-amine
CAS2023945-29-9
Molecular FormulaC10H14FN3
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=CC=N2)N)F
InChIInChI=1S/C10H14FN3/c11-8-3-2-6-14(7-8)10-9(12)4-1-5-13-10/h1,4-5,8H,2-3,6-7,12H2
InChIKeyXQPNTEKBNOICRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (CAS 2023945-29-9): Structural and Procurement Baseline


2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (CAS 2023945-29-9) is a fluorinated heterocyclic building block with the molecular formula C10H14FN3 and a molecular weight of 195.24 g/mol . The compound features a pyridin-3-amine core substituted at the 2-position with a 3-fluoropiperidine ring, a motif distinct from its 4-fluoro positional isomer . As a 3-fluoropiperidine-containing scaffold, it belongs to a class of fragments recognized for their modulated basicity and three-dimensional character, which are valuable parameters in fragment-based drug discovery (FBDD) [1]. The compound is commercially available at research-grade purity (typically 98%) .

Why 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Cannot Be Interchanged with Generic Analogs


The position of fluorine substitution on the piperidine ring critically governs the physicochemical and pharmacokinetic properties of the molecule. The 3-fluoro substitution lowers the pKa of the piperidine nitrogen through a through-bond inductive effect, reducing the fraction of protonated species at physiological pH relative to unsubstituted piperidine [1]. This pKa modulation is directly correlated with reduced affinity for the hERG potassium channel, a key predictor of cardiac toxicity [1]. Furthermore, the attachment point on the pyridine ring (2-position vs. 6-position) alters the spatial orientation of the aminopyridine pharmacophore, impacting target engagement in kinase ATP-binding pockets [2]. Simple substitution with a non-fluorinated 2-(piperidin-1-yl)pyridin-3-amine or positional isomer 2-(4-fluoropiperidin-1-yl)pyridin-3-amine can therefore lead to divergent ADMET profiles and target selectivity.

Quantitative Differentiation Evidence for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Against Closest Analogs


Piperidine pKa Modulation: 3-Fluoro Substitution vs. Unsubstituted Piperidine

The 3-fluoropiperidine motif in the target compound reduces the basicity of the piperidine nitrogen relative to unsubstituted piperidine. The predicted pKa of the conjugate acid of 3-fluoropiperidine is approximately 8.48 , representing a decrease of approximately 2–3 pKa units compared to unsubstituted piperidine (pKa ~10–11) [1]. This reduction is attributed to the strong negative inductive effect (−I) of the electronegative fluorine atom positioned at the 3-position [2]. At physiological pH (7.4), a lower pKa reduces the proportion of the protonated, positively charged species that participates in cation-π interactions with Tyr652 residues within the hERG channel pore, thereby mitigating cardiac toxicity risk [2].

Physicochemical property optimization hERG liability reduction Fragment-based drug discovery

In Vivo Clearance Benefit: trans-3-Fluoropiperidine vs. Unsubstituted Piperidine in AMPK Activator Series

In a series of pyridine diamide indirect AMPK activators, substitution with trans-3-fluoropiperidine (compound 32) reduced rat in vivo clearance from above liver blood flow to 19 mL/min/kg, compared to the unsubstituted piperidine lead which exhibited clearance exceeding hepatic blood flow [1]. This improvement was achieved without significantly impacting on-target potency. The enhanced metabolic stability is attributed to both the steric shielding of the secondary amide bond and the electronic effect of the 3-fluoro substituent [1]. Furthermore, compound 32 demonstrated an improved hERG profile by attenuating the basicity of the piperidine moiety [1].

Pharmacokinetics Rat clearance Metabolic stability

Regioisomeric Differentiation: 3-Fluoro vs. 4-Fluoro Piperidine Substitution on Pyridin-3-amine

The target compound, 2-(3-fluoropiperidin-1-yl)pyridin-3-amine (CAS 2023945-29-9), differs from its 4-fluoro regioisomer 2-(4-fluoropiperidin-1-yl)pyridin-3-amine (CAS 2001965-96-2) in the position of the fluorine atom on the piperidine ring . The predicted pKa of the 4-fluoro isomer's piperidine nitrogen has been reported as approximately 9.60 , which is ~1.1 units higher than the predicted pKa of ~8.48 for the 3-fluoro core . This difference arises because the through-bond inductive effect of fluorine attenuates with increasing distance from the nitrogen: fluorine at the 3-position exerts a stronger electron-withdrawing effect on the piperidine nitrogen than fluorine at the 4-position. The pyridine attachment point at the 2-position (vs. alternative 6-position regioisomers such as CAS 2020153-82-4) further influences the spatial orientation of the 3-aminopyridine hydrogen-bonding motif relative to kinase ATP-binding sites [1].

Regioisomer comparison Predicted physicochemical properties Structural biology

Three-Dimensionality Enhancement: Fsp³ Character of 3-Fluoropiperidine vs. Planar Heteroaromatic Fragments

Fluorinated piperidines, including the 3-fluoropiperidine motif present in the target compound, have been evaluated for their three-dimensionality and lead-likeness as part of a fragment library for FBDD [1]. The saturated piperidine ring with the 3-fluoro substituent introduces stereoelectronic features that increase the fraction of sp³-hybridized carbons (Fsp³) compared to planar aromatic or heteroaromatic fragments. The J. Org. Chem. 2024 study calculated pKa values for a library of fluorinated piperidines and confirmed that fluorine substitution at different positions notably lowered basicity, with the magnitude of the effect dependent on the substitution position [1]. The 3-fluoropiperidine scaffold demonstrated a favorable balance of reduced basicity and retained three-dimensional character, making it suitable as a 3D fragment for drug design [1].

Fragment-based drug discovery Lead-likeness 3D character

Optimal Application Scenarios for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Based on Evidence Profile


Kinase Inhibitor Lead Optimization Requiring Built-in hERG Safety Margin

The 3-fluoropiperidine motif in this compound provides a lower piperidine pKa (~8.48 predicted) compared to both unsubstituted piperidine (~10–11) and the 4-fluoro regioisomer (~9.60 predicted) . This translates to a reduced fraction of protonated species at pH 7.4, directly mitigating the risk of hERG channel blockade. Teams optimizing kinase inhibitor leads based on pyridin-3-amine scaffolds (such as Pim kinase or FGFR-targeted series) can incorporate this building block as a late-stage functionalization step to address cardiovascular safety liabilities without resorting to additional structural modifications .

Fragment-Based Drug Discovery Library Design with 3D Diversity

As demonstrated by Le Roch et al. (2024), fluorinated piperidines serve as valuable 3D fragments in FBDD libraries . The target compound combines a saturated piperidine ring (enhancing Fsp³ and library three-dimensionality) with a pyridin-3-amine hydrogen-bonding motif capable of engaging kinase hinge regions. The 3-fluoro substituent simultaneously modulates basicity and introduces a stereoelectronic handle for further optimization. Fragment screening campaigns targeting proteolytic enzymes, kinases, or protein-protein interactions can employ this compound as a starting point for hit identification and subsequent structure-based elaboration .

Metabolic Stability Optimization via 3-Fluoropiperidine Introduction

Cross-scaffold evidence from AMPK activator programs demonstrates that trans-3-fluoropiperidine substitution can reduce rat in vivo clearance by over 3.7-fold compared to unsubstituted piperidine analogs . For medicinal chemistry teams facing high hepatic clearance in lead series containing piperidine or aminopiperidine motifs, the 2-(3-fluoropiperidin-1-yl)pyridin-3-amine building block offers a direct synthetic route to introduce the 3-fluoropiperidine moiety at the pyridine 2-position. This can serve as a modular strategy to probe the impact of 3-fluoro substitution on metabolic stability without de novo synthesis of the fluorinated piperidine intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.